molecular formula C14H13FN2O3S B4855150 2-{[(4-fluorobenzyl)sulfonyl]amino}benzamide

2-{[(4-fluorobenzyl)sulfonyl]amino}benzamide

Cat. No. B4855150
M. Wt: 308.33 g/mol
InChI Key: CYCCYJPFTOTLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-fluorobenzyl)sulfonyl]amino}benzamide, commonly known as FBASB, is a chemical compound that has been widely used in scientific research for its diverse properties. It is a sulfonamide-based inhibitor that has been found to be effective against a wide range of enzymes and proteins.

Mechanism of Action

FBASB inhibits the activity of enzymes and proteins by binding to their active sites. It works by forming a covalent bond with the target protein, which prevents it from functioning properly. FBASB has been found to be effective against a wide range of enzymes and proteins due to its ability to form strong covalent bonds with them.
Biochemical and Physiological Effects:
FBASB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has potential as an anticancer agent. FBASB has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, FBASB has been found to have neuroprotective properties and has potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FBASB has several advantages for lab experiments. It is a potent inhibitor of enzymes and proteins and has been found to be effective against a wide range of targets. FBASB is also relatively easy to synthesize and can be obtained in large quantities. However, FBASB also has some limitations for lab experiments. It can be toxic to cells at high concentrations and can interfere with other cellular processes. In addition, FBASB can be difficult to work with due to its low solubility in water.

Future Directions

FBASB has several potential future directions for scientific research. It has potential as an anticancer agent and could be further developed for this purpose. FBASB could also be studied for its potential in the treatment of various inflammatory diseases and neurodegenerative diseases. In addition, FBASB could be further developed for use in the development of new drugs and in the study of various diseases. Further research is needed to fully understand the potential of FBASB in these areas.

Scientific Research Applications

FBASB has been extensively used in scientific research for its diverse properties. It has been found to be effective against a wide range of enzymes and proteins, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. FBASB has also been found to inhibit the growth of cancer cells and has potential as an anticancer agent. In addition, FBASB has been used in the development of new drugs and in the study of various diseases.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-11-7-5-10(6-8-11)9-21(19,20)17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCCYJPFTOTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorobenzyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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